Cas no 34451-75-7 (2-Butenenitrile, 2-ethyl-, (Z)-)

2-Butenenitrile, 2-ethyl-, (Z)- 化学的及び物理的性質

名前と識別子

-

- 2-Butenenitrile, 2-ethyl-, (Z)-

- 2-Butenenitrile, 2-ethyl-, (2Z)-

- (Z)-2-ethylbut-2-enenitrile

- 2-ethylbut-2-enenitrile

- EN300-173704

- 89580-25-6

- 34451-75-7

- (Z)-2-Ethyl-2-butenenitrile

-

- MDL: MFCD28012277

- インチ: InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3-

- InChIKey: ZJPQPBRWBXBMRY-UTCJRWHESA-N

計算された属性

- せいみつぶんしりょう: 95.073499291Da

- どういたいしつりょう: 95.073499291Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 23.8Ų

2-Butenenitrile, 2-ethyl-, (Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045316-1g |

2-Ethylbut-2-enenitrile |

34451-75-7 | 95% | 1g |

¥3808.0 | 2023-01-30 | |

| abcr | AB521424-1g |

(2Z)-2-Ethylbut-2-enenitrile |

34451-75-7 | 1g |

€639.00 | 2023-09-01 | ||

| abcr | AB521424-1 g |

(2Z)-2-Ethylbut-2-enenitrile |

34451-75-7 | 1g |

€639.00 | 2023-02-09 |

2-Butenenitrile, 2-ethyl-, (Z)- 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

2-Butenenitrile, 2-ethyl-, (Z)-に関する追加情報

2-Butenenitrile, 2-ethyl-, (Z)-: A Comprehensive Overview

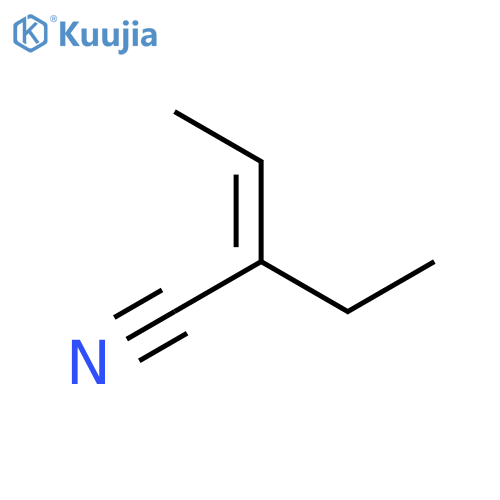

The compound with CAS No. 34451-75-7, commonly referred to as 2-butenenitrile, 2-ethyl-, (Z)-, is an organic chemical compound that has garnered significant attention in various fields of chemistry and materials science. This compound is a nitrile derivative with a specific geometric isomerism, making it a valuable component in both academic research and industrial applications. Recent advancements in synthetic methodologies and its unique properties have further solidified its role in modern chemical synthesis.

2-butenenitrile, 2-ethyl-, (Z)- exhibits a distinct molecular structure characterized by a four-carbon chain with a double bond and a nitrile group. The (Z) configuration denotes the spatial arrangement of substituents around the double bond, which plays a crucial role in determining its chemical reactivity and physical properties. This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries.

Recent studies have highlighted the potential of 2-butenenitrile, 2-ethyl-, (Z)- in the development of advanced materials. For instance, researchers have explored its use in creating high-performance polymers with enhanced mechanical and thermal properties. The compound's ability to undergo various polymerization reactions makes it an attractive candidate for producing materials suitable for aerospace and automotive applications.

In addition to its role in materials science, 2-butenenitrile, 2-ethyl-, (Z)- has also found applications in organic synthesis. Its nitrile group can be readily transformed into other functional groups, such as amides or amines, through well-established chemical reactions. This versatility has made it a valuable building block in the construction of bioactive molecules and pharmaceutical agents.

The synthesis of 2-butenenitrile, 2-ethyl-, (Z)- involves several methodologies, including alkylation reactions and catalytic hydrogenation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for this compound.

From an environmental standpoint, the handling and disposal of 2-butenenitrile, 2-ethyl-, (Z)- must adhere to strict safety protocols to minimize ecological risks. Researchers are actively exploring sustainable practices for its production and application, aligning with global efforts to promote green chemistry.

In conclusion, 2-butenenitrile, 2-ethyl-, (Z)- stands as a testament to the ingenuity of modern chemistry. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even greater role in shaping the future of materials science and organic synthesis.

34451-75-7 (2-Butenenitrile, 2-ethyl-, (Z)-) 関連製品

- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)

- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)

- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)

- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)

- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)

- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)

- 1805931-04-7(2,5-Dinitropyridin-4-amine)